physical properties of cinnamaldehyde diethyl acetal solubility
physical properties of cinnamaldehyde diethyl acetal solubility
An In-Depth Technical Guide to the Physical Properties and Solubility of Cinnamaldehyde Diethyl Acetal
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Aroma
Cinnamaldehyde diethyl acetal, a derivative of the well-known flavor and fragrance compound cinnamaldehyde, offers enhanced stability, making it a valuable ingredient in perfumery, food flavoring, and as an intermediate in chemical synthesis.[1][2] While its warm, cinnamon-like aroma is its most recognized characteristic, a deep understanding of its physical properties, particularly its solubility, is paramount for its effective application in scientific and industrial contexts. For researchers and formulation scientists, solubility is not merely a physical constant; it is a critical parameter that governs a compound's behavior in various matrices, dictates its bioavailability in potential pharmaceutical applications, and influences the design of synthetic routes.
This guide provides a comprehensive overview of the physicochemical properties of cinnamaldehyde diethyl acetal, with a core focus on its solubility profile. We will delve into the theoretical underpinnings of its solubility behavior, present a validated experimental protocol for its determination, and discuss the practical implications of this data for drug development and formulation science.
Core Physicochemical Properties
A foundational understanding of a molecule's intrinsic properties is essential before exploring its behavior in solution. The key physicochemical characteristics of cinnamaldehyde diethyl acetal are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7148-78-9 | [2][3][4] |
| Molecular Formula | C₁₃H₁₈O₂ | [4][5] |
| Molecular Weight | 206.28 g/mol | [4][6] |
| Appearance | Almost colorless oily liquid | [2] |
| Boiling Point | 251 °C @ 760 mmHg | [2][4] |
| Density / Sp. Gravity | ~0.98 g/cm³ | [2][4] |
| Flash Point | 110 °C (230 °F) TCC | [3] |
| logP (o/w) | 3.099 - 3.253 (estimated) | [3][7] |
Table 1: Key Physicochemical Properties of Cinnamaldehyde Diethyl Acetal.
Solubility Profile: A Tale of Polarity
The solubility of a compound is dictated by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[8][9] Cinnamaldehyde diethyl acetal's structure, featuring a large nonpolar phenyl ring and hydrocarbon chains from the ethoxy groups, renders the molecule predominantly nonpolar. This structural characteristic is the primary determinant of its solubility behavior.
Causality of Solubility Behavior
The molecule's low polarity means it interacts favorably with nonpolar organic solvents through van der Waals forces. Conversely, it cannot effectively disrupt the strong hydrogen-bonding network of highly polar solvents like water, leading to very low aqueous solubility.[9] The acetal functional group is significantly less polar than the aldehyde group of its parent compound, cinnamaldehyde, further reducing its affinity for polar solvents.
| Solvent | Solubility | Rationale & Field Insight |
| Water | Practically Insoluble (76.82 mg/L) | [2][3] The low aqueous solubility is a major hurdle in developing aqueous-based formulations for potential pharmaceutical applications. This necessitates the use of solubility enhancement strategies. |
| Alcohols (e.g., Ethanol) | Soluble | [2] Ethanol's amphipathic nature (having both polar and nonpolar regions) allows it to effectively solvate the molecule. It is a common co-solvent in formulations. |
| Oils & Ethers | Soluble | [2] These nonpolar solvents readily dissolve the compound, making them suitable vehicles for fragrance applications or as reaction media in organic synthesis. |
| Hexane | Soluble | A nonpolar alkane, hexane is an excellent solvent, predictable by the "like dissolves like" rule. Useful for extraction and chromatography. |
Table 2: Solubility of Cinnamaldehyde Diethyl Acetal in Common Solvents.
Experimental Protocol: Quantitative Determination of Solubility
To ensure scientific rigor, solubility data must be determined through validated experimental methods. The Shake-Flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[10]
Step-by-Step Methodology: The Shake-Flask Method
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Preparation of Materials:
-
Accurately weigh cinnamaldehyde diethyl acetal using a calibrated analytical balance.
-
Utilize high-purity grade solvent (e.g., HPLC-grade water, absolute ethanol).
-
Prepare a series of clean, dry glass vials with airtight caps.
-
-
Achieving Saturation:
-
Add a measured volume of the chosen solvent to each vial.
-
Introduce an excess amount of cinnamaldehyde diethyl acetal to each vial. The presence of undissolved solute at the end of the experiment is crucial to confirm that the solution is saturated.
-
Causality: Adding an excess of the solute ensures that the solvent becomes fully saturated, and the system reaches a state of thermodynamic equilibrium.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a constant-temperature orbital shaker or water bath. A standard temperature is 25 °C.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Expertise: The equilibration time is critical. Insufficient time can lead to an underestimation of solubility. Preliminary time-course studies are recommended to determine the point at which concentration no longer changes.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solute settle.
-
For finer separation, centrifuge the samples at a controlled temperature. This step ensures that no solid microparticles are present in the liquid phase to be sampled.
-
-
Sampling and Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Avoid disturbing the solid residue at the bottom.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), leveraging the aromatic chromophore for detection.
-
-
Calculation and Reporting:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mol/L. The experiment should be repeated (n≥3) to ensure reproducibility and report the result as a mean with standard deviation.
-
Visualizing the Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Implications for Drug Development and Research
The solubility data of cinnamaldehyde diethyl acetal has profound implications for its practical application.
-
Formulation Science: The compound's poor aqueous solubility is a significant challenge for developing liquid dosage forms. This data directly informs the necessity of advanced formulation strategies, such as the use of co-solvents, surfactants to create micelles, or encapsulation technologies like liposomes or nanoemulsions to improve its dispersion and potential bioavailability.[11]
-
Preclinical Research: Cinnamaldehyde and its analogs have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.[11][12] As a more stable prodrug or analog, the diethyl acetal's solubility in biocompatible solvents is a key factor in designing vehicles for in vitro and in vivo testing.
-
Organic Synthesis: As a synthetic intermediate, its solubility in various organic solvents is critical for selecting appropriate reaction media to ensure optimal reaction rates, yield, and ease of purification.[1]
Safety and Handling
Proper handling is essential when working with any chemical compound. Always refer to the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, flames, and incompatible substances.[1][5]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5]
Conclusion
Cinnamaldehyde diethyl acetal is a compound whose utility is deeply connected to its physical properties. Its solubility profile, characterized by excellent solubility in organic solvents and practical insolubility in water, is a direct consequence of its molecular structure. This guide has provided a detailed technical overview of these properties and a robust, self-validating protocol for their experimental determination. For scientists in drug development and chemical research, a thorough understanding and precise measurement of solubility are not academic exercises but foundational pillars for successful formulation, effective synthesis, and innovative application.
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